molecular formula C23H32O5 B8236304 5-trans-17-phenyl trinor Prostaglandin F2alpha

5-trans-17-phenyl trinor Prostaglandin F2alpha

Cat. No.: B8236304
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-UGYUJCRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-trans-17-phenyl trinor Prostaglandin F2alpha involves several steps, including the formation of the prostaglandin skeleton and the introduction of the phenyl group at the 17th position. The key steps typically involve:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-trans-17-phenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

5-trans-17-phenyl trinor Prostaglandin F2alpha has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-trans-17-phenyl trinor Prostaglandin F2alpha is likely similar to that of its cis isomer. It is believed to exert its effects by binding to prostaglandin receptors and modulating various physiological processes. The specific molecular targets and pathways involved include the activation of prostaglandin F receptors, leading to changes in intracellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trans configuration of the double bond between carbons 5 and 6, which may result in different biological activities and properties compared to its cis isomer and other similar compounds .

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-UGYUJCRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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